molecular formula C23H15Br2NO2 B12464076 2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12464076
M. Wt: 497.2 g/mol
InChI Key: UGYBFNWLLKZXQU-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-carboxylate derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to distinct chemical and biological properties compared to other quinoline derivatives. Its dual bromine substitution makes it particularly interesting for further functionalization and study.

Properties

Molecular Formula

C23H15Br2NO2

Molecular Weight

497.2 g/mol

IUPAC Name

(2-methylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15Br2NO2/c1-14-4-2-3-5-22(14)28-23(27)19-13-21(15-6-8-16(24)9-7-15)26-20-11-10-17(25)12-18(19)20/h2-13H,1H3

InChI Key

UGYBFNWLLKZXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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